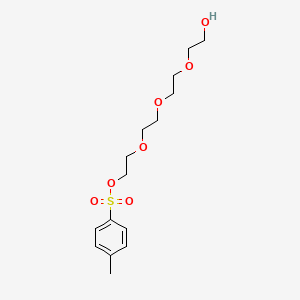

2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Overview

Description

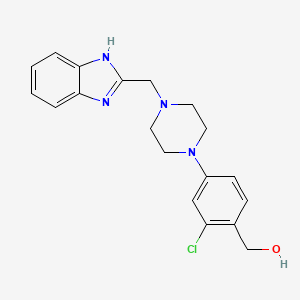

“2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate” is a chemical compound with the CAS Number: 77544-68-4 . It has a molecular weight of 304.36 and its molecular formula is C13H20O6S . It is also known by other names such as “Tos-PEG3-alcohol”, “Tos-PEG3”, and "Tetraethylene glycol monotosylate" .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20O6S/c1-12-2-4-13 (5-3-12)20 (15,16)19-11-10-18-9-8-17-7-6-14/h2-5,14H,6-11H2,1H3 . The Canonical SMILES representation is CC1=CC=C (C=C1)S (=O) (=O)OCCOCCOCCOCCO .

Chemical Reactions Analysis

The tosyl group in this compound is a very good leaving group for nucleophilic substitution reactions . This suggests that it can participate in reactions where a nucleophile replaces the tosyl group.

Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid or viscous liquid or solid . It has a predicted density of 1.234±0.06 g/cm3 and a predicted boiling point of 460.0±35.0 °C .

Scientific Research Applications

Nanomedicine Application

- PEGylated Poly(diselenide-phosphate) Nanogel : This compound is used in the design of a redox-responsive PEGylated poly(diselenide-phosphate) nanogel for cancer therapy. Its biocompatibility and biodegradability make it suitable for encapsulating hydrophobic anticancer drugs, enhancing cancer treatment efficacy with minimal toxicity to normal cells (Li et al., 2015).

Material Science and Polymer Chemistry

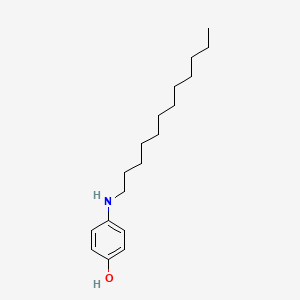

- Metallophthalocyanines Synthesis : This chemical serves as a monomer in the synthesis of new long-chain-substituted polymeric metal-free and metallophthalocyanines, which are important in material science for their unique electronic and optical properties (Bıyıklıoğlu & Kantekin, 2008).

- Polymer Synthesis : It is utilized in synthesizing various polymers with specific properties, including poly(ether-ester) azo polymers designed for colon targeting and poly(phenylacetylene)s carrying oligo(ethylene oxide) pendants. These polymers find applications in biodegradable materials and specialized chemical applications (Samyn et al., 1995; Chen, Cheuk, & Tang, 2006).

Pharmaceutical and Drug Design

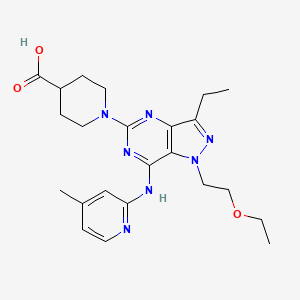

- Drug Synthesis : This compound is involved in the synthesis of various drugs and pharmaceuticals. For example, it's used in the synthesis of novel quinazolinone derivatives, which have shown significant antimicrobial activity (Habib, Hassan, & El‐Mekabaty, 2013).

- PET Imaging Probes : In the field of medical imaging, it contributes to the synthesis of radiofluoro-pegylated phenylbenzoxazole derivatives, which are potential PET probes for imaging cerebral β-amyloid plaques in Alzheimer's disease (Cui et al., 2012).

Safety and Hazards

When handling this compound, appropriate personal protective equipment such as protective gloves and safety goggles should be worn . It is also important to ensure good ventilation in the working environment and avoid direct contact with skin, eyes, or respiratory tract . The compound has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 .

Mechanism of Action

Target of Action

It’s known that the compound can participate in esterification, etherification, and acylation reactions to produce compounds with specific functional groups .

Mode of Action

Tetraethylene glycol monotosylate can act as a reagent in ester exchange or condensation reactions . It can also serve as an intermediate in the synthesis of umbrella compounds . The exact mode of interaction with its targets depends on the specific reaction conditions and the nature of the other reactants.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tetraethylene glycol monotosylate. For instance, it is stable under normal temperature and pressure and is soluble in nonpolar organic solvents such as ether and toluene . Its storage conditions are under inert gas (nitrogen or Argon) at 2-8°C .

properties

IUPAC Name |

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O7S/c1-14-2-4-15(5-3-14)23(17,18)22-13-12-21-11-10-20-9-8-19-7-6-16/h2-5,16H,6-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDJUEZBMFELRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77544-60-6 | |

| Record name | 77544-60-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea](/img/structure/B1679120.png)

![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)

![1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea](/img/structure/B1679126.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1679128.png)

![3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine](/img/structure/B1679137.png)

![2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide](/img/no-structure.png)